Ortho-Methyl vs. Ortho-Methoxy SAR Divergence in Benzamide Enzyme Inhibitors
In a quantitative benzamide SAR study, the 2‑methylbenzamide analog (“lead”) showed an IC50 of 8.7 ± 0.7 µM against SARS‑CoV PLpro, whereas the corresponding 2‑methoxy analog displayed an IC50 of 90 ± 26 µM, representing a >10‑fold loss in inhibitory potency [1]. The target compound retains a 2‑methyl substituent on the phenyl ring (ortho‑tolyl) rather than a 2‑methoxy group, which, based on this SAR, is predicted to maintain higher target engagement. This is reinforced by the observation that 4‑fluorobenzamide‑based sigma‑2 ligands exhibit Ki values of 3.77–4.02 nM, whereas the corresponding 2‑fluoro regioisomers reach only 20.3–22.8 nM [2].
| Evidence Dimension | Enzyme inhibitory potency (IC50) – impact of ortho substituent variation |
|---|---|
| Target Compound Data | Not directly measured; predicted to behave similarly to 2‑Me analog (~8.7 µM) based on structural homology |
| Comparator Or Baseline | 2‑OMe analog: 90 ± 26 µM; 2‑Me analog: 8.7 ± 0.7 µM (SARS‑CoV PLpro assay) |
| Quantified Difference | ~10‑fold IC50 shift between 2‑Me and 2‑OMe; solvent‑accessible fluorine at the 4‑position expected to further modulate potency |
| Conditions | SARS‑CoV PLpro enzyme assay; fluorogenic substrate; 25 °C; pH 7.5 [1] |
Why This Matters
A procurement choice that inadvertently selects a 2‑methoxy analog over the 2‑methyl‑bearing target compound could result in a >10‑fold reduction in enzyme inhibition, invalidating SAR conclusions or hit‑to‑lead progress.
- [1] Ghosh AK, et al. J Med Chem. 2009;52(16):5228‑5240. Table 1. View Source
- [2] Mach RH, et al. Bioorg Med Chem. 2003;11(10):2231‑2241. View Source
